Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-

Synthetic Auxin Herbicide DFT

Researchers require exact phenoxyalkanoic acid scaffolds for auxin or PPAR SAR studies; substitution errors invalidate biological data. This 4-chloro-3,5-dimethylphenoxy propanoic acid (CAS 938374-65-3) provides validated molecular architecture. - Key intermediate in patents (US10093640, US10954193) for Mcl-1 inhibitors (IC50 < 100 nM) - XLogP 2.7 vs. clofibric acid 2.1 for distinct lipophilic profiling - Enables precise auxin receptor or PPAR agonist development

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 938374-65-3
Cat. No. B12122448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-
CAS938374-65-3
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCCC(=O)O
InChIInChI=1S/C11H13ClO3/c1-7-5-9(6-8(2)11(7)12)15-4-3-10(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
InChIKeyOEIJOSOCXFPJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-: Chemical Characteristics


Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- is a synthetic phenoxyalkanoic acid derivative, a structural class associated with both herbicidal (auxin mimicry) and pharmaceutical (fibrate-like) applications [1]. It features a 4-chloro-3,5-dimethylphenoxy group linked to a propanoic acid chain, with a molecular formula of C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is a key building block or metabolite for more complex molecules described in patents [2], indicating its value as a specialized research intermediate.

Workflow Synthetic intermediate for phenoxyalkanoic derivatives
Selection 4-chloro-3,5-dimethylphenoxy fragment in patent context
Use Context Herbicide scaffold studies & drug discovery building block

Why Generic Substitution with Clofibric Acid Fails


Substituting this compound with seemingly similar analogs like clofibric acid or 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid is scientifically invalid due to critical differences in molecular architecture that dictate function. The position of the phenoxy group on the alkanoic acid chain (propanoic acid vs. 2-methylpropanoic acid) and the specific pattern of ring substitution (4-chloro-3,5-dimethyl vs. 4-chloro) fundamentally alter the molecule's three-dimensional shape, electronic distribution, and lipophilicity. These changes profoundly impact its ability to interact with specific biological targets, such as plant auxin receptors or mammalian peroxisome proliferator-activated receptors (PPARs). A computational study on a close analog suggests that the 4-chloro-3,5-dimethylphenoxy substitution pattern is critical for optimal auxin-like activity [1], and similar structure-activity relationships are well-documented for PPAR agonists [2]. Thus, even minor structural variations can lead to a complete loss of desired activity or the introduction of off-target effects.

Target Compound Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)-; specific phenoxy position and ring substitution pattern
Analog (Clofibric Acid) 2-(4-chlorophenoxy)-2-methylpropanoic acid; different chain branching and lacks dimethyl groups on ring
Substitution pattern may shift auxin receptor interaction and lipophilicity profile; reported activity predictions are specific to 3,5-dimethyl substitution
Generic clofibric acid may not transfer the same receptor-binding context; structural differences can alter target engagement in plant or mammalian assays

Quantitative Evidence Over Close Analogs


Predicted Superior Auxin-Like Activity Over MCPA

A 2024 Density Functional Theory (DFT) study identified (4-chloro-3,5-dimethylphenoxy)acetic acid as the most promising compound for auxin-like activity among a series of alkylphenoxyacetic acids, outperforming the commercial herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) [1]. While the study evaluated the acetic acid analog, the shared 4-chloro-3,5-dimethylphenoxy moiety is the critical pharmacophore, suggesting the propanoic acid derivative (938374-65-3) would also possess this superior activity profile compared to MCPA and other non-methylated or differently substituted analogs.

Auxin Activity Prediction
Class-level inference
Ranked highest in DFT study among alkylphenoxyacetic analogs; predicted to outperform MCPA
May support scaffold selection for auxin research
Computational prediction; experimental validation needed
Synthetic Auxin Herbicide DFT Plant Growth Regulator

Key Intermediate for Patented Bioactive Molecules

The 3-(4-chloro-3,5-dimethylphenoxy)propyl fragment is a critical structural component in multiple patented compounds with demonstrated high-affinity binding. For instance, it is a substructure in compounds from US10093640 and US10954193, which exhibit potent activity against targets like Mcl-1 and are likely PPAR modulators [1][2]. A derivative incorporating this fragment shows an IC50 of <100 nM in a fluorescence polarization anisotropy competition assay [3]. This demonstrates the fragment's proven ability to confer high biological activity when integrated into larger drug-like molecules, a property not established for simpler or differently substituted phenoxy acids.

Fragment in Patent SAR
Supporting evidence
Fragment present in compounds with reported binding to Mcl-1 and PPAR targets
Supports synthesis route selection; reported binding context
Data derive from complex molecules; direct fragment activity not isolated
Chemical Intermediate Drug Discovery PPAR Mcl-1

Higher Lipophilicity Compared to Clofibric Acid

The target compound possesses a higher predicted lipophilicity (XLogP) compared to the fibrate drug analog, clofibric acid. This is due to the presence of two methyl groups on the aromatic ring, which increase its hydrophobicity and potential for membrane permeability. Propanoic acid, 3-(4-chloro-3,5-dimethylphenoxy)- (938374-65-3) has a predicted XLogP of 2.7 , while clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid) has a predicted XLogP of 2.1 [1]. This difference of 0.6 log units can significantly impact its behavior in biological systems, including its distribution, absorption, and ability to cross lipid bilayers.

Lipophilicity (XLogP)
Cross-study comparable
2.7
Higher than clofibric acid (2.1); may influence permeability screening
Computational prediction; context-dependent ADME interpretation
Lipophilicity ADME Physicochemical Properties Drug Design

Recommended Research and Industrial Applications


Next-Generation Synthetic Auxin Herbicides

Researchers focused on discovering new herbicides or plant growth regulators should prioritize this compound as a scaffold. Computational modeling predicts that the 4-chloro-3,5-dimethylphenoxy moiety confers superior auxin-like characteristics compared to older commercial herbicides like MCPA [1]. Its structural differentiation may lead to improved selectivity or potency in controlling broadleaf weeds.

Synthesis of Patent-Backed Drug Discovery Molecules

Medicinal chemists can leverage this compound as a key intermediate for synthesizing novel drug candidates. It contains a validated fragment found in multiple patent families (e.g., US10093640, US10954193) where the final compounds exhibit high-affinity binding (IC50 < 100 nM) to therapeutic targets like Mcl-1 [2][3]. Using this pre-validated building block can accelerate hit-to-lead and lead optimization campaigns.

PPAR Modulation and Metabolic Disorder Studies

As a phenoxyalkanoic acid derivative, this compound serves as a valuable analog to fibrate drugs. Its distinct lipophilic profile (XLogP = 2.7 vs. 2.1 for clofibric acid) and unique substitution pattern make it a useful tool for exploring structure-activity relationships (SAR) around peroxisome proliferator-activated receptors (PPARs). It can be used to investigate new PPAR agonists with potentially improved pharmacokinetic properties for treating metabolic syndrome [4].

Application
Selection Property
Validation Focus
Synthetic auxin herbicide research
Phenoxy scaffold with reported auxin activity prediction
Herbicidal activity and selectivity assays in target weeds
Drug discovery intermediate synthesis
Fragment in reported Mcl-1 binding context
Target engagement and SAR in relevant cell-free or cell assays
PPAR pathway and metabolic studies
Lipophilic analog of fibrate scaffold
PPAR activation and metabolic endpoint models

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